![molecular formula C19H19FN2O3 B2866330 N1-(2-fluorophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide CAS No. 2034411-47-5](/img/structure/B2866330.png)
N1-(2-fluorophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
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Description
N1-(2-fluorophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Understanding Orexin Receptor Mechanisms
The study of orexin receptors (OXRs) and their role in feeding, arousal, stress, and drug abuse has revealed potential therapeutic targets for various disorders. In particular, the selective antagonism at OX1R (Orexin-1 Receptor) is shown to reduce binge eating in female rats without affecting standard food intake, highlighting its significance in addressing compulsive food consumption and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Novel Synthetic Approaches
Advancements in synthetic chemistry have enabled the development of novel compounds with potential therapeutic applications. For instance, a new synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a series of rearrangements, demonstrates the versatility and potential of such compounds in drug development and other applications (Mamedov et al., 2016).
Selective Androgen Receptor Modulators
The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) are critical for their development as therapeutic agents. Studies on compounds like S-1 show promise for treating androgen-dependent diseases, with insights into their absorption, clearance, and metabolic profiles, offering a basis for further development (Wu et al., 2006).
Molecular Imaging and Neurodegenerative Diseases
Molecular imaging probes, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, facilitate the in vivo quantification of serotonin 1A (5-HT1A) receptor densities. This capability is crucial for understanding neurodegenerative diseases like Alzheimer's, offering a pathway to better diagnostic and therapeutic strategies (Kepe et al., 2006).
Development of Antitumor Agents
The design and synthesis of new quinolin-4-one derivatives have led to potent antitumor agents, exemplified by compounds like CHM-1-P-Na. These developments underscore the potential of such derivatives in cancer therapy, with promising preclinical evaluations indicating their efficacy and safety (Chou et al., 2010).
properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-19(10-13-6-2-3-7-14(13)11-19)12-21-17(23)18(24)22-16-9-5-4-8-15(16)20/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMMDZOISPCDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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